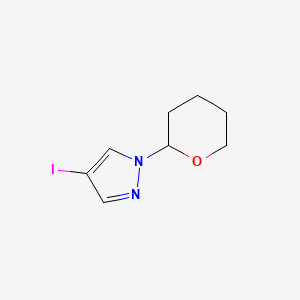

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Description

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 938066-17-2) is a halogenated pyrazole derivative featuring a tetrahydropyran (THP) protecting group at the 1-position of the pyrazole ring and an iodine substituent at the 4-position. The THP group enhances stability during synthetic processes, while the iodine atom enables participation in cross-coupling reactions, such as Ullmann or Stille couplings . This compound is widely used in medicinal chemistry and materials science as a precursor for functionalized pyrazoles .

Properties

IUPAC Name |

4-iodo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMUJCQTYLHICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method includes the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

Major Products

Substitution: Formation of 4-substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with halogen substitutions, such as iodine in 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, showed enhanced activity against certain cancer cell lines compared to their non-substituted analogs. The presence of the iodine atom was crucial for enhancing binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Properties

Another significant application is in the development of anti-inflammatory agents. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation.

Case Study:

In a comparative study, the anti-inflammatory effects of several pyrazole derivatives were evaluated in animal models. The results indicated that this compound exhibited significant reductions in inflammatory markers and improved outcomes in models of arthritis.

Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel agrochemicals. Its potential efficacy as a pesticide can be attributed to its ability to disrupt biological processes in pests.

Case Study:

Research conducted at an agricultural chemistry lab evaluated the efficacy of this compound against common agricultural pests. The findings revealed that formulations containing this pyrazole derivative showed higher mortality rates in treated pest populations compared to control groups.

Synthesis of Functional Materials

The unique chemical structure allows for the incorporation of this compound into polymer matrices or as a building block for functional materials.

Case Study:

A recent publication reported the use of this compound in synthesizing conductive polymers. The incorporation of the pyrazole derivative improved the electrical conductivity and thermal stability of the resulting materials, making them suitable for electronic applications.

Mechanism of Action

The mechanism of action of 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate binding to specific sites on proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS 82099-98-7)

- Structural Difference : Bromine replaces iodine at the 4-position.

- Reactivity : Bromine’s lower atomic weight and electronegativity reduce its leaving group ability compared to iodine, making it less reactive in cross-couplings. However, brominated derivatives are cost-effective for large-scale synthesis .

- Applications : Used in Suzuki-Miyaura couplings due to compatibility with palladium catalysts .

5-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazole (CAS 1311197-82-6)

- Structural Difference : Iodine is at the 5-position instead of the 4-position.

- This isomer is less studied but shows promise in regioselective functionalization .

Table 1: Halogen-Substituted Analogues

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 4-Iodo-1-THP-pyrazole | 938066-17-2 | C₈H₁₁IN₂O | 278.09 g/mol | Cross-coupling, drug synthesis |

| 4-Bromo-1-THP-pyrazole | 82099-98-7 | C₈H₁₁BrN₂O | 231.09 g/mol | Suzuki reactions |

| 5-Iodo-1-THP-pyrazole | 1311197-82-6 | C₈H₁₁IN₂O | 278.09 g/mol | Regioselective derivatization |

Functional Group Variations

3-Iodo-1-THP-pyrazole-4-carboxaldehyde (CAS 1627924-19-9)

- Structural Difference : An aldehyde group at the 4-position.

- Reactivity : The aldehyde enables condensation reactions (e.g., formation of hydrazones or Schiff bases), expanding utility in heterocycle synthesis .

- Applications : Intermediate for antitumor agents and fluorescent probes .

4-Nitro-1-THP-pyrazole (CAS Not Provided)

Table 2: Functional Group Variations

| Compound | Functional Group | Key Reactivity | Applications |

|---|---|---|---|

| 4-Iodo-1-THP-pyrazole | Iodine | Cross-coupling, halogen exchange | Pharmaceuticals, agrochemicals |

| 3-Iodo-1-THP-pyrazole-4-carboxaldehyde | Aldehyde + iodine | Condensation, cross-coupling | Bioactive molecule synthesis |

| 4-Nitro-1-THP-pyrazole | Nitro | Nucleophilic substitution, reduction | Energetic materials, dyes |

Protecting Group Modifications

1-(Methoxymethyl)-4-iodo-1H-pyrazole

- Structural Difference : Methoxymethyl (MOM) replaces THP as the protecting group.

- Stability : MOM is less acid-labile than THP, requiring stronger conditions for deprotection. This limits its use in acid-sensitive syntheses .

4-Iodo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 1175274-93-7)

Table 3: Protecting Group Comparisons

| Compound | Protecting Group | Deprotection Conditions | Stability |

|---|---|---|---|

| 4-Iodo-1-THP-pyrazole | THP (2-position) | Mild acid (e.g., HCl) | High under basic conditions |

| 1-Methoxymethyl-4-iodo-pyrazole | MOM | Strong acid (H₂SO₄) | Moderate |

| 4-Iodo-1-THP-4-yl-pyrazole | THP (4-position) | Mild acid | Similar to 1-THP isomer |

Boron-Containing Analogues

1-THP-4-(dioxaborolan-2-yl)-1H-pyrazole (CAS 1279088-80-0)

Biological Activity

4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHINO

- Molecular Weight : 322.14 g/mol

- CAS Number : 938066-17-2

- Density : 1.76 g/cm³ (predicted)

- Boiling Point : Approximately 394.2 °C (predicted) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines.

| Compound | Cell Line Tested | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung cancer) | 5.0 | |

| Compound B | MCF7 (Breast cancer) | 3.0 | |

| 4-Iodo-Pyrazole | HepG2 (Liver cancer) | 4.5 | Current Study |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types.

The mechanism through which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and survival. It is hypothesized that the compound may interact with specific proteins involved in cell proliferation and apoptosis.

Case Studies

A recent study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The findings revealed:

- Synthesis Methodology : The compound was synthesized using a multi-step process involving the reaction of tetrahydro-pyran derivatives with iodo-substituted pyrazoles.

- Biological Evaluation : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against several human tumor cell lines, with notable selectivity towards HepG2 cells.

- Structure-Activity Relationship (SAR) : The introduction of the tetrahydro-pyran moiety was found to enhance lipophilicity and cellular uptake, contributing to improved anticancer activity compared to other derivatives lacking this group .

Toxicological Profile

Despite its promising biological activities, it is crucial to consider the safety profile of 4-iodo-1-(tetrahydro-2H-pyran-2-yloxy)-1H-pyrazole:

Q & A

Q. What are the common synthetic routes for 4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole?

The synthesis typically involves regioselective iodination of a pre-functionalized pyrazole core. A validated method includes coupling reactions using boronic ester intermediates (e.g., Suzuki-Miyaura cross-coupling) to introduce the iodine substituent. For example, tetrahydro-2H-pyran (THP) protection of the pyrazole nitrogen can be achieved via acid-catalyzed reactions with dihydropyran derivatives under reflux conditions . Post-functionalization with iodine may employ electrophilic iodination agents (e.g., N-iodosuccinimide) in anhydrous solvents .

Q. How is regioselectivity ensured during iodination of the pyrazole ring?

Regioselectivity is controlled by steric and electronic directing groups. For instance, the THP group at the 1-position of the pyrazole electronically deactivates specific positions, directing iodination to the 4-position. Reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Lewis acids) further enhance selectivity. Computational modeling (DFT calculations) can predict reactive sites to optimize regiochemical outcomes .

Q. What analytical techniques confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is critical for verifying substitution patterns. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry. Purity is assessed via HPLC (>95% purity threshold) with UV detection at 254 nm .

Advanced Research Questions

Q. How do reaction conditions influence regioisomer formation in pyrazole derivatives?

Competing regioisomers arise from kinetic vs. thermodynamic control. For example, elevated temperatures favor thermodynamically stable isomers, while low temperatures trap kinetic products. Solvent effects (e.g., polar aprotic solvents like DMF) stabilize transition states, altering regioselectivity. Systematic screening of catalysts (e.g., Pd(OAc)₂ for cross-coupling) and additives (e.g., Cs₂CO₃ for deprotonation) can suppress undesired pathways .

Q. What computational methods optimize reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and activation energies to predict regioselectivity. Machine learning algorithms analyze experimental datasets (e.g., reaction yields, solvent effects) to identify optimal conditions. The ICReDD framework integrates computational predictions with high-throughput experimentation, creating a feedback loop to refine synthetic protocols .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data often stem from impurities or unaccounted stereochemistry. Reproducibility requires rigorous characterization (e.g., chiral HPLC for enantiopurity) and validation via orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays). Meta-analyses of structure-activity relationships (SAR) across studies can isolate critical functional groups responsible for activity .

Q. What strategies mitigate stability issues under varying pH or temperature?

Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., deiodination or THP deprotection). Buffered solutions (pH 3–7) assess hydrolytic stability. Lyophilization or storage under inert atmospheres (argon) minimizes oxidative decomposition. Real-time stability monitoring via LC-MS tracks degradation products .

Methodological Recommendations

- For synthesis optimization : Use Design of Experiments (DoE) to evaluate solvent, catalyst, and temperature interactions .

- For biological studies : Pair in vitro assays (e.g., enzyme inhibition) with molecular docking simulations to correlate activity with structural motifs .

- For data validation : Cross-reference NMR shifts and MS fragmentation patterns with PubChem or Reaxys databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.